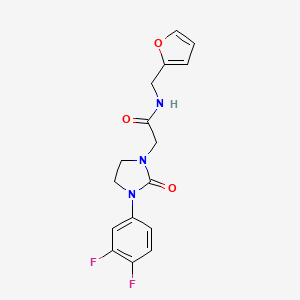

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Descripción

2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a 3,4-difluorophenyl-substituted imidazolidinone core and a furan-2-ylmethyl side chain. The 3,4-difluorophenyl group is a common motif in bioactive molecules due to its metabolic stability and enhanced binding affinity to target proteins, while the furan moiety may contribute to solubility and pharmacokinetic properties .

Propiedades

IUPAC Name |

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O3/c17-13-4-3-11(8-14(13)18)21-6-5-20(16(21)23)10-15(22)19-9-12-2-1-7-24-12/h1-4,7-8H,5-6,9-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBKVYRFXOAUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound notable for its potential biological activities. This compound belongs to the imidazolidinone class and has garnered interest in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H15F2N3O3

- Molecular Weight : 355.36 g/mol

- CAS Number : 1251557-56-8

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazolidinone ring and subsequent substitutions to introduce the difluorophenyl and furan groups. Key steps include:

- Imidazolidinone Formation : Reaction of an amine with a carbonyl compound.

- Introduction of Difluorophenyl Group : Utilization of halogenation followed by substitution.

- Furan Attachment : Reaction of a thiol with an epoxide or halide.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of imidazolidinones can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 200 |

| Compound B | S. aureus | 18 | 150 |

| Compound C | B. cereus | 12 | 250 |

Anticancer Potential

The anticancer activity of this compound has been evaluated against various cancer cell lines, showing promising results. For instance, studies have indicated that modifications in the substituents on the phenyl ring can enhance anticancer efficacy.

Case Study: HepG2 Cell Line

In a comparative study involving HepG2 cells:

- Compound D showed a cell viability reduction to 33%, indicating potent anticancer activity.

- The structure–activity relationship (SAR) highlighted that electron-donor substituents significantly enhance anticancer properties.

The biological activity is largely attributed to the imidazolidinone core, which can interact with various biological targets such as enzymes and receptors. The presence of difluorophenyl and furan groups may enhance binding affinity and selectivity towards these targets.

Research Findings

Recent studies have elucidated the mechanisms through which this compound exerts its biological effects:

- Antimicrobial Mechanism : The lipophilicity of the aromatic moiety may contribute to its ability to penetrate microbial membranes.

- Anticancer Mechanism : Inhibition of cell proliferation pathways has been observed, potentially through apoptosis induction in cancer cells.

Comparación Con Compuestos Similares

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Features a dichlorophenyl group and a thiazole ring instead of difluorophenyl and furan.

- The thiazole ring introduces hydrogen-bonding capabilities via its nitrogen and sulfur atoms, which may alter target interactions .

- Crystallography: The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, creating a distinct conformational profile compared to the target compound’s imidazolidinone-furan system .

N-(3,4-Difluorophenyl)-2,2-diphenylacetamide

- Structure: Retains the 3,4-difluorophenyl group but replaces the imidazolidinone core with a diphenylacetamide scaffold.

- Crystallography: The acetamide group forms dihedral angles of 88.26° and 78.30° with the two phenyl rings, contrasting with the planar imidazolidinone ring in the target compound. This structural rigidity may reduce conformational flexibility and impact binding kinetics .

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide

- Structure: Shares the imidazolidinone-difluorophenyl core but substitutes the furan-2-ylmethyl group with a 3-methoxyphenethyl chain.

Pharmacological Potential

- Cytotoxicity Screening : While direct data for the target compound are unavailable, structurally related compounds (e.g., piperidinyl-tetrahydropyrimidine derivatives in ) show activity in microculture tetrazolium (MTT) assays, suggesting possible anticancer applications .

- Antimicrobial Activity : Thiazole- and dichlorophenyl-containing analogues () exhibit pesticidal and antifungal properties, implying that the target compound’s difluorophenyl-furan system could be optimized for similar uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.